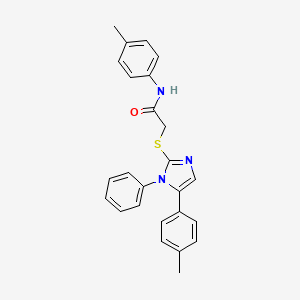

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3OS/c1-18-8-12-20(13-9-18)23-16-26-25(28(23)22-6-4-3-5-7-22)30-17-24(29)27-21-14-10-19(2)11-15-21/h3-16H,17H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCYAGQJOQWGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process:

Formation of the imidazole ring: Starting from a base material, the imidazole ring is synthesized through a cyclization reaction involving a suitable precursor.

Thio-functionalization: The imidazole ring is then functionalized with a thio group using thiolation reactions.

Acetylation: The final step involves acetylation of the functionalized imidazole ring with N-(p-tolyl)acetamide under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yields and purity. Automation and continuous flow processes might be employed to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various reactions including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can be used to modify the thio group.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Oxidation: Often carried out using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as refluxing in polar solvents are used.

Major Products: The major products formed depend on the specific reactions:

Oxidation leads to sulfoxides or sulfones.

Reduction can yield thiols or sulfides.

Substitution may result in various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

Research indicates that this compound may act as a cholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves binding to the active sites of enzymes or receptors, potentially modulating their functions and influencing biochemical pathways.

Antimicrobial Activity:

Studies have shown that 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibits significant antibacterial properties against various strains of bacteria. In vitro tests reported minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against pathogens like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

The compound's antimicrobial action likely involves disrupting bacterial cell wall synthesis and interfering with essential metabolic processes.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, which can lead to potential applications in drug development. For instance, its effectiveness as an inhibitor of the papain-like protease (PLpro) domain from SARS-CoV-2 has been highlighted, showing an effective concentration (EC50) of approximately 1.1 µM, comparable to established antiviral agents like remdesivir .

Material Science

In addition to its biological applications, this compound serves as an intermediate in organic synthesis, aiding in the development of more complex molecules with specific chemical properties. Its unique structure enables it to be utilized in creating materials with tailored functionalities, such as coatings or polymers.

Biological Evaluation

A series of studies have focused on evaluating the biological activities of this compound:

-

Antiviral Activity:

- A study demonstrated that the compound effectively inhibited viral replication in cell cultures, showcasing its potential as an antiviral agent.

- Toxicity Assessment:

-

Mechanism of Action:

- The interaction with molecular targets such as enzymes or receptors is central to its pharmacological effects. The compound's unique structural features facilitate effective binding and modulation of target activities.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects is linked to its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, modifying their activity and influencing associated biochemical pathways.

Comparison with Similar Compounds

Uniqueness and Similar Compounds: Compared to other imidazole derivatives, 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide stands out due to its specific substitution pattern and functional groups. Similar compounds might include:

Imidazole derivatives with different substituents on the ring.

Compounds with similar thioacetamide functionality but different aromatic groups.

Other biologically active imidazole compounds, highlighting differences in reactivity and application.

Biological Activity

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by an imidazole ring and thioether linkage, suggests potential biological activities that warrant detailed investigation. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 406.52 g/mol. The structure includes a p-tolyl group attached to both the imidazole and acetamide moieties, which may influence its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzymatic activity or modulating receptor functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that imidazole derivatives can inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells. For instance, the compound's analogs demonstrated IC50 values in the nanomolar range against various cancer cell lines, including melanoma and prostate cancer cells .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A375 (human melanoma) | 15.7 |

| Compound B | PC-3 (prostate cancer) | 25.3 |

| Compound C | B16-F1 (murine melanoma) | 30.0 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that imidazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes involved in cell wall synthesis.

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound D | E. coli | 8 |

| Compound E | S. aureus | 16 |

| Compound F | C. albicans | 32 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific substituents on the imidazole ring significantly affects the biological activity of these compounds. Variations in the position and type of substituents can lead to enhanced potency against specific targets.

Case Study:

A comparative analysis between different imidazole derivatives showed that those with electron-donating groups at the para position exhibited improved anticancer activity compared to their counterparts with electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.